molecular formula C22H22ClFN4O3S B2582929 N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1215559-33-3

N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2582929
CAS No.: 1215559-33-3
M. Wt: 476.95
InChI Key: MGOJWIWVRAXPGM-UHFFFAOYSA-N
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Description

N-(3-(Dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride is a complex synthetic compound featuring a 4-fluorobenzo[d]thiazole core linked to a 1,3-dioxoisoindolin-2-yl acetamide moiety via a dimethylaminopropyl chain. This molecular architecture suggests significant potential for pharmaceutical and biochemical research, particularly in the development of antimicrobial agents and targeted cancer therapies. The structural components of this compound are associated with bioactive properties; the 4-fluorobenzo[d]thiazol-2-yl group is a privileged scaffold in medicinal chemistry known for its diverse biological activities, while the 1,3-dioxoisoindoline (phthalimide) moiety is frequently utilized in the design of protease inhibitors and protein-protein interaction modulators . The tertiary amine dimethylaminopropyl linker enhances solubility and may influence cellular uptake and biodistribution. This reagent is strictly for research and development purposes in laboratory settings. Researchers exploring structure-activity relationships in heterocyclic chemistry, novel antibiotic development against resistant pathogens , or bifunctional compounds for targeted protein degradation may find this compound particularly valuable. Available from certified chemical suppliers including Gaia Chemical Corporation, Hermes Chemical Company Private Limited, and Shenzhen Sunrising Industry Co., Ltd. . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(1,3-dioxoisoindol-2-yl)-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S.ClH/c1-25(2)11-6-12-26(22-24-19-16(23)9-5-10-17(19)31-22)18(28)13-27-20(29)14-7-3-4-8-15(14)21(27)30;/h3-5,7-10H,6,11-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOJWIWVRAXPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CN3C(=O)C4=CC=CC=C4C3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride, commonly referred to as compound 1, is a complex organic molecule notable for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of compound 1 is C23H25ClN4O3SC_{23}H_{25}ClN_{4}O_{3}S, with a molecular weight of 473.0 g/mol. The structure features multiple functional groups, including a dioxoisoindolinone moiety and a fluorobenzo[d]thiazole ring, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₄O₃S
Molecular Weight473.0 g/mol
CAS Number1052536-86-3

Synthesis

The synthesis of compound 1 typically involves multi-step organic reactions. Key steps include the formation of the dioxolo-benzo-thiazole core through cyclization reactions, followed by alkylation or amination to introduce the dimethylamino propyl group, and finally, amide bond formation with the isoindolinone moiety.

Antitumor Activity

Research indicates that compound 1 exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated IC50 values ranging from 6.26 µM to over 50 µM against different cell lines in both two-dimensional (2D) and three-dimensional (3D) assays.
Cell LineIC50 (2D Assay)IC50 (3D Assay)
HCC8276.26 ± 0.33 µM20.46 ± 8.63 µM
NCI-H3586.48 ± 0.11 µM16.00 ± 9.38 µM
A549>50 µM>100 µM

These findings suggest that compound 1 has a higher efficacy in traditional monolayer cultures compared to more complex tumor models.

Antimicrobial Activity

In addition to its antitumor properties, compound 1 has shown promising antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The disk diffusion method revealed significant inhibition zones for Staphylococcus aureus and Escherichia coli.

The precise mechanism by which compound 1 exerts its biological effects is still under investigation; however, it is hypothesized to involve:

  • Enzyme Inhibition : Potential inhibition of topoisomerase II activity, which is critical for DNA replication and repair.
  • Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A notable study evaluated the effects of compound 1 on human cancer cell lines using MTS cytotoxicity assays and BrdU proliferation assays. Results indicated that compounds with similar structures exhibited enhanced biological activity due to their ability to interact effectively with cellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The target compound shares a core scaffold with two closely related analogs:

N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride (CAS: 1052530-89-8): Substitutes the 4-fluoro group with a 4-methoxy group and replaces the dioxoisoindolinyl acetamide with a benzothiazole carboxamide .

N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride: Features 4,5-dimethyl substituents on the benzothiazole ring instead of a single 4-fluoro group .

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents on Benzothiazole Molecular Formula Molecular Weight (g/mol) Key Properties (Hypothesized)
Target Compound (4-fluoro derivative) 4-F C22H23ClFN4O3S ~485.0 High electronegativity, improved metabolic stability
4-Methoxy analog 4-OCH3 C21H23ClN4O2S2 463.0 Increased lipophilicity, potential π-π interactions
4,5-Dimethyl analog 4,5-(CH3)2 Not provided ~500.0 (estimated) Enhanced steric bulk, reduced solubility

Impact of Substituents on Bioactivity

  • Fluorine (4-F) : The electron-withdrawing nature of fluorine may enhance binding affinity to target proteins (e.g., kinases) by polarizing adjacent bonds. Fluorinated compounds often exhibit improved bioavailability and resistance to oxidative metabolism .
  • However, it may reduce metabolic stability compared to fluorine .
  • Dimethyl (4,5-(CH3)2) : Methyl groups introduce steric hindrance, which could disrupt binding to flat enzymatic pockets but improve selectivity for bulkier targets .

Analytical and Computational Insights

NMR Profiling and Structural Elucidation

As demonstrated in studies of similar compounds (e.g., rapamycin analogs), NMR chemical shifts in regions sensitive to electronic environments (e.g., aromatic protons near substituents) can reveal structural differences. For example, substituents on the benzothiazole ring (e.g., 4-F vs. 4-OCH3) would cause distinct shifts in protons at positions 29–36 and 39–44, aiding in structural validation .

Lumping Strategies in Chemical Classification

The lumping strategy, which groups compounds with similar core structures, could classify these analogs as a single surrogate in computational models. This approach simplifies reaction networks but may overlook subtle bioactivity differences caused by substituent variations .

Research Findings and Implications

  • Bioactivity Trends : Fluorinated derivatives are often prioritized in drug development due to their balance of stability and reactivity. The target compound’s 4-fluoro group may confer superior inhibitory activity (e.g., lower IC50) compared to methoxy or dimethyl analogs .
  • Synthetic Challenges : Introducing fluorine requires specialized reagents (e.g., Selectfluor), whereas methoxy and methyl groups are more straightforward to incorporate via nucleophilic substitution or Friedel-Crafts alkylation .

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